(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid
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Description
(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid is a useful research compound. Its molecular formula is C8H8N4O3 and its molecular weight is 208.17 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as pyridazine derivatives, have been shown to interact with a range of biological targets and physiological effects .
Mode of Action
It’s known that similar compounds, such as pyridazine derivatives, interact with their targets to induce a wide range of pharmacological activities .
Biochemical Pathways
Similar compounds, such as pyridazine derivatives, have been shown to affect various biochemical pathways .
Pharmacokinetics
The average mass of a similar compound, 6-(3-methylpiperidino)[1,2,4]triazolo[4,3-b]pyridazine, is 217270 Da .
Result of Action
Similar compounds, such as pyridazine derivatives, have been shown to induce a wide range of pharmacological activities .
Action Environment
The density of a similar compound, 1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid, is 15±01 g/cm3 .
Biochemical Analysis
Biochemical Properties
(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions is primarily inhibitory, where the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in inflammatory responses, thereby reducing inflammation in certain cell types . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolite levels and energy production.
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, the compound binds to the active sites of enzymes, inhibiting their activity. This inhibition can lead to downstream effects on metabolic pathways and gene expression. For instance, the compound has been shown to inhibit the activity of enzymes involved in the synthesis of inflammatory mediators, thereby reducing inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of metabolic enzymes and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as reduced inflammation and improved metabolic function. At high doses, it can cause toxic effects, including liver damage and impaired cellular function . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which adverse effects become more prominent.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound inhibits enzymes involved in the synthesis of inflammatory mediators, thereby reducing inflammation . Additionally, it affects the levels of key metabolites, such as ATP and NADH, which are crucial for cellular energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, where it exerts its biochemical effects . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for transport proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it has been observed to accumulate in the mitochondria, where it affects cellular energy production by inhibiting key metabolic enzymes .
Properties
IUPAC Name |
2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3/c1-5-9-10-6-2-3-7(11-12(5)6)15-4-8(13)14/h2-3H,4H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCQVTVNOBIRIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)OCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.